N-Méthyl-3-aminométhylindole

Vue d'ensemble

Description

N-Norgramine, also known as nmami, belongs to the class of organic compounds known as 3-alkylindoles. 3-alkylindoles are compounds containing an indole moiety that carries an alkyl chain at the 3-position. N-Norgramine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-norgramine is primarily located in the cytoplasm. Outside of the human body, N-norgramine can be found in barley and cereals and cereal products. This makes N-norgramine a potential biomarker for the consumption of these food products.

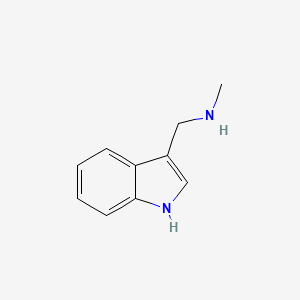

3-(methylaminomethyl)indole is an aminoalkylindole that is indole carrying a methylaminomethyl substituent at postion 3. It has a role as a plant metabolite. It is an aminoalkylindole, a secondary amino compound and an indole alkaloid.

Applications De Recherche Scientifique

Méthode de détection par fluorescence

La N-Méthyl-3-aminométhylindole (MAMI) est utilisée dans le développement d'une nouvelle méthode de détection par fluorescence pour les composés allélopathiques dérivés du tryptophane et de la tyrosine dans l'orge et le lupin {svg_1}. Cette méthode permet une séparation chromatographique et une détection précises et très sensibles des allélochimique dérivés du tryptophane et de la tyrosine {svg_2}.

Synthèse d'alcaloïdes

La this compound est impliquée dans la synthèse de dérivés de l'indole, qui sont des fragments prédominants présents dans certains alcaloïdes {svg_3}. Les indoles constituent un système hétérocyclique important dans les produits naturels et les médicaments, et ils jouent un rôle majeur en biologie cellulaire {svg_4}.

Conditions de stress biotique et abiotique

Le composé est régulé différemment par les conditions de stress biotique et abiotique dans l'orge {svg_5}. Cela suggère qu'il pourrait jouer un rôle dans la réponse de la plante aux facteurs de stress environnementaux {svg_6}.

Substrat métabolique

L'acide aminé tryptophane est le principal substrat métabolique pour la production de gramine dans l'orge. Des études utilisant des précurseurs radiomarqués ont proposé le 3-aminométhylindole (AMI) et la this compound (MAMI) comme intermédiaires {svg_7}.

Détermination des alcaloïdes dans le malt d'orge

Production de métabolites spécialisés

L'orge et le lupin produisent les alcaloïdes allélopathiques gramine et hordénine. La this compound est liée à ces métabolites et est impliquée dans leur production {svg_8}.

Mécanisme D'action

Target of Action

N-Methyl-3-aminomethylindole, also known as 1-(1H-indol-3-yl)-N-methylmethanamine, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors

Mode of Action

Indole derivatives are known to interact with their targets, leading to various physiological and biological changes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s known that n-methyl-3-aminomethylindole is involved in the biosynthesis of the indole alkaloid gramine .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Methyl-3-aminomethylindole. For instance, in barley, the expression of NMT (3-aminomethylindole/N-methyl-3-aminomethylindole N-methyltransferase), which is involved in the biosynthesis of gramine, is regulated by both biotic and abiotic stress conditions .

Analyse Biochimique

Biochemical Properties

N-Methyl-3-aminomethylindole plays a crucial role in biochemical reactions, particularly in the biosynthesis of the indole alkaloid gramine. It interacts with several enzymes, including N-methyltransferase, which catalyzes the methylation of 3-aminomethylindole to produce N-Methyl-3-aminomethylindole . This interaction is essential for the biosynthesis of gramine, a compound known for its defensive properties in plants . Additionally, N-Methyl-3-aminomethylindole can interact with S-adenosyl-L-methionine, which serves as a methyl donor in the methylation process .

Cellular Effects

N-Methyl-3-aminomethylindole has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways, such as the MAPK/NF-κB pathway, which is involved in inflammatory responses . Furthermore, N-Methyl-3-aminomethylindole can impact gene expression by influencing the expression of genes related to inflammation and cellular stress responses . Its effects on cellular metabolism include alterations in the production of reactive oxygen species and changes in metabolic fluxes .

Molecular Mechanism

The molecular mechanism of N-Methyl-3-aminomethylindole involves its interaction with various biomolecules. It binds to specific enzymes, such as N-methyltransferase, to catalyze the methylation of 3-aminomethylindole . This binding interaction is crucial for the production of gramine. Additionally, N-Methyl-3-aminomethylindole can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function . For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl-3-aminomethylindole can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For instance, N-Methyl-3-aminomethylindole is relatively stable under optimal conditions but can degrade under high-temperature stress, leading to changes in its biochemical activity . Long-term exposure to N-Methyl-3-aminomethylindole has been associated with sustained alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of N-Methyl-3-aminomethylindole vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as anti-inflammatory properties . At high doses, N-Methyl-3-aminomethylindole can exhibit toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

N-Methyl-3-aminomethylindole is involved in several metabolic pathways, including the biosynthesis of gramine. It interacts with enzymes such as N-methyltransferase and S-adenosyl-L-methionine to facilitate the methylation process . This compound also affects metabolic fluxes and metabolite levels, influencing the overall metabolic state of the cell . The metabolic pathways involving N-Methyl-3-aminomethylindole are crucial for the production of bioactive compounds with potential therapeutic applications .

Transport and Distribution

The transport and distribution of N-Methyl-3-aminomethylindole within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments . For example, N-Methyl-3-aminomethylindole can be transported into the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of N-Methyl-3-aminomethylindole within the cell is essential for its function and activity .

Subcellular Localization

N-Methyl-3-aminomethylindole is localized in various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of N-Methyl-3-aminomethylindole are dependent on its localization within the cell . For instance, its presence in the nucleus allows it to influence gene expression and cellular signaling pathways .

Activité Biologique

N-Methyl-3-aminomethylindole (MAMI) is a significant compound in plant biochemistry, particularly noted for its role in the biosynthesis of various indole alkaloids, including gramine. This article explores the biological activity of MAMI, including its metabolic pathways, physiological effects, and potential applications in agriculture and medicine.

Chemical Structure and Properties

MAMI is classified as an aminoalkylindole with the molecular formula and a molecular weight of 160.22 g/mol. It features a methylaminomethyl substituent at the 3-position of the indole ring, which influences its biological activity and interaction with other biochemical compounds .

Biosynthesis Pathway

MAMI is produced via the methylation of 3-aminomethylindole (AMI), which itself is derived from the amino acid tryptophan. The enzymatic conversion involves N-methyltransferases (NMT) that catalyze the methylation steps leading to gramine synthesis. This pathway is crucial for plant defense mechanisms against herbivores, particularly aphids, as gramine exhibits toxic properties .

1. Role in Plant Defense

MAMI and its derivative gramine play a vital role in plant defense against herbivores. Research indicates that plants like barley (Hordeum vulgare) increase MAMI production when infested by aphids, suggesting a defensive response mechanism. The expression levels of NMT enzymes are upregulated in response to herbivore attacks, which facilitates increased production of MAMI and subsequently gramine .

2. Phytotoxicity and Allelopathy

Studies have shown that MAMI exhibits phytotoxic effects on various plant species, potentially influencing agricultural practices. Its allelochemical properties can inhibit seed germination and root growth in competing plants, thereby providing an ecological advantage to the producing species .

Case Study 1: Gramine Accumulation in Barley

A study conducted by Larsson et al. (2011) investigated the accumulation of gramine in barley cultivars under aphid infestation. The results demonstrated that specific barley lines with higher NMT expression showed increased levels of MAMI and gramine after exposure to aphids, indicating a successful defensive strategy .

| Barley Cultivar | NMT Expression Level | Gramine Accumulation |

|---|---|---|

| Libra | High | Significant |

| Morex | Low | None |

| DH28:4 | Moderate | Moderate |

Case Study 2: Methylation Effects on Bioactivity

Research highlighted the impact of methylation on the bioactivity of natural products derived from plants. Methylated compounds like MAMI often exhibit altered pharmacological properties compared to their non-methylated counterparts, suggesting potential applications in drug development .

Propriétés

IUPAC Name |

1-(1H-indol-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFJNBXQXNWYOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189826 | |

| Record name | N-Methyl-3-aminomethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36284-95-4 | |

| Record name | N-Methyl-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36284-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-aminomethylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036284954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36284-95-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-3-aminomethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORGRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM87YT7IUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.